N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the amino, ethylsulfonyl, and fluorophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to the specific transformation being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, leading to therapeutic effects. Studies may focus on its activity against specific enzymes or receptors.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its ability to undergo various chemical modifications allows for the optimization of its pharmacokinetic and pharmacodynamic properties.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers or coatings. Its unique chemical properties could impart desirable characteristics, such as increased durability or specific interactions with other materials.
Mechanism of Action
The mechanism of action of N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would be elucidated through detailed studies, including molecular docking and in vitro assays.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(methylsulfonyl)thiophen-2-yl)(4-fluorophenyl)methanone
- (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(4-chlorophenyl)methanone
- (3-Amino-5-((2,5-dimethylphenyl)amino)-4-(ethylsulfonyl)thiophen-2-yl)(4-bromophenyl)methanone
Uniqueness
The uniqueness of N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE lies in its specific combination of functional groups. The presence of the ethylsulfonyl and fluorophenyl groups, in particular, may confer unique chemical reactivity and biological activity compared to similar compounds. This makes it a valuable target for further research and development.
Properties
IUPAC Name |
[3-amino-5-(2,5-dimethylanilino)-4-ethylsulfonylthiophen-2-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c1-4-29(26,27)20-17(23)19(18(25)14-7-9-15(22)10-8-14)28-21(20)24-16-11-12(2)5-6-13(16)3/h5-11,24H,4,23H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUQDOGSYVARHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)F)NC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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